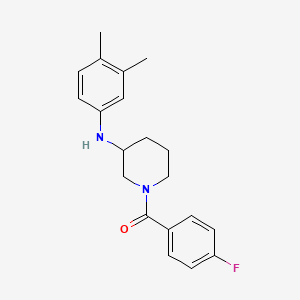
N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, also known as DFP-10825, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide acts as a competitive inhibitor of COX-2 and mPGES-1, which are enzymes involved in the production of prostaglandins and other inflammatory mediators. By inhibiting these enzymes, N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide reduces the production of these mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 and mPGES-1 activity, as well as the reduction of inflammatory mediators. Additionally, N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have anti-tumor effects in certain cancer cell lines, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is its specificity for COX-2 and mPGES-1, which reduces the risk of off-target effects. Additionally, the synthesis of N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been optimized to ensure high yields and purity, making it a viable option for large-scale production. However, one limitation of N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, including the development of more potent analogs and the investigation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide and to determine its safety and efficacy in vivo. Overall, N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a promising compound with significant potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves several steps, including the reaction of 2,5-difluoroaniline with 3,5-dimethyl-4-nitropyrazole, followed by the addition of ethyl chloroacetate and subsequent hydrolysis to yield the final product. The synthesis of N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been optimized to ensure high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. This compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and mPGES-1, which are involved in the production of inflammatory mediators. By inhibiting these enzymes, N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has the potential to reduce inflammation and pain associated with various diseases.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O3/c1-7-13(19(21)22)8(2)18(17-7)6-12(20)16-11-5-9(14)3-4-10(11)15/h3-5H,6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZLMWYXSFENTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)F)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B4956268.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4956272.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4956276.png)
![5-imino-2-(3-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956280.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4956294.png)
![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4956300.png)
![2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4956307.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4956317.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4956329.png)
![7-{[bis(2-hydroxyethyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4956331.png)
![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4956359.png)